molecular formula C17H13F3N2O2 B611797 4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol CAS No. 669764-18-5

4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol

Cat. No. B611797
M. Wt: 334.29
InChI Key: ZDUDMCQPFKPISO-UHFFFAOYSA-N
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Description

4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol, also known as 4-AIBD, is a synthetic small molecule that has been widely studied for its potential therapeutic applications. 4-AIBD is a member of the indazole family, which is comprised of compounds that are derived from the indazole nucleus. It has been used in various scientific research applications, including in vivo and in vitro studies. 4-AIBD has been found to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-proliferative properties. In addition, it has been shown to have biochemical and physiological effects, such as modulating the activity of enzymes and receptors.

Scientific Research Applications

  • Structural Analysis: Studies on compounds with structural similarities to 4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol have focused on their crystal structures, analyzing the planarity of the indazole system and the angles between different groups within the molecule (Chicha, Rakib, Bouissane, Saadi, & El Ammari, 2014).

  • Synthesis and Reactions: Research has been conducted on the synthesis of related compounds, such as trifluoromethylated alkenes and indanes. The processes involved often depend on the nucleophilicity of the starting arene and the electrophilicity of intermediates (Kazakova, Iakovenko, Boyarskaya, Nenajdenko, & Vasilyev, 2015).

  • Biological Evaluation: Some derivatives of indazoles have been evaluated for biological activities, such as antiproliferative activity against various cancer cell lines. This suggests potential applications in medicinal chemistry and drug development (Taia, Essaber, Oubella, Aatif, Bodiguel, Jamart-Grégoire, Itto, & Morjani, 2020).

  • Antibacterial Properties: Research has been done on novel benzene-1,3-diol derivatives for their potential antibacterial activity. This indicates a possibility for the compound to be explored for similar applications (Juneja, Panchbhai, Sheikh, Ingle, & Hadda, 2013).

properties

IUPAC Name

4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUDMCQPFKPISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695727
Record name 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol

CAS RN

669764-18-5
Record name WAY-169916
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669764185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared according to Example 1, step C from 1-allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (0.065 g, 0.18 mmol), boron tribromide (0.136 mL, 1.4 mmol) and 1.0 mL of cyclohexene to give the product (0.066 g) as a white solid, mp 114-115° C.;
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
0.136 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (0.065 g, 0.18 mmol) in CH2Cl2 containing 1.0 mL of cyclohexene at −78° C. was treated with boron tribromide (0.136 mL, 1.4 mmol) and slowly allowed to warm to ambient temperature. The reaction was quenched by dropwise edition of CH3OH to the cooled reaction. The solvent was removed in vacuo and the residue partitioned with EtOAc and 1 N HCl. The organic phase was washed with brine and dried (Na2SO4). Removal of the solvent in vacuo afforded the crude product. Pure product was obtained by crystallization or flash chromatography through water deactivated silica gel. A sample of 0.066 g was obtained as a white solid.
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.136 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
10
Citations
IA Murray, G Krishnegowda, BC DiNatale… - Chemical research in …, 2010 - ACS Publications
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that mediates the toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin. However, the role of the AHR in normal …
Number of citations: 81 pubs.acs.org
IA Murray, CA Flaveny, CR Chiaro, AK Sharma… - Molecular …, 2011 - ASPET
We have characterized previously a class of aryl hydrocarbon receptor (AHR) ligand termed selective AHR modulators (SAhRMs). SAhRMs exhibit anti-inflammatory properties, …
Number of citations: 59 molpharm.aspetjournals.org
L Lin, Y Dai, Y Xia - European Journal of Medicinal Chemistry, 2022 - Elsevier
The aryl hydrocarbon receptor (AhR), discovered 46 years ago, is a transcript factor member of the basic helix-loop-helix Per-ARNT-SIM (bHLH-PAS) family deeply implicated in health …
Number of citations: 15 www.sciencedirect.com
Y Zhou, Y Hou, J Shen, Y Huang… - SARS-CoV-2, Cell …, 2020 - kg-hub.berkeleybop.io
IBV NONO 4841 23637410 IBV GSK3A 2931 23637410 IBV GSK3B 2932 23637410 IBV PABPC1 26986 23637410 IBV PABPC4 8761 23637410 IBV HNRNPA1 3178 23637410 IBV …
Number of citations: 6 kg-hub.berkeleybop.io
GH Perdew, BD Hollingshead, BC DiNatale… - … of Pharmacology and …, 2010 - ASPET
The putative cardioprotective and chemopreventive properties of the red wine phenolic resveratrol (RES) have made it the subject of a growing body of clinical and basic research. We …
Number of citations: 41 jpet.aspetjournals.org
SS Laev, NF Salakhutdinov - Bioorganic & medicinal chemistry, 2015 - Elsevier
Osteoarthritis and rheumatoid arthritis are the two most common types of arthritis. Cartilage breakdown is a key feature of both diseases which contributes to the pain and joint deformity …
Number of citations: 87 www.sciencedirect.com
IA Murray, JL Morales, CA Flaveny, BC DiNatale… - Molecular …, 2010 - ASPET
The concept of selective receptor modulators has been established for the nuclear steroid hormone receptors. Such selective modulators have been used therapeutically with great …
Number of citations: 111 molpharm.aspetjournals.org
袈裟丸仁志 - 2019 - catalog.lib.kyushu-u.ac.jp
Risk assessment of chemical substances in environment is an important issue for the development and safe use of chemicals. To evaluate adverse effects of chemicals for living bodies …
Number of citations: 5 catalog.lib.kyushu-u.ac.jp
IA Murray, JL Morales, CA Flaveny, B DiNatale… - 2009 - academia.edu
The concept of selective receptor modulators has been established for the nuclear steroid hormone receptors. Such selective modulators have been utilized therapeutically with great …
Number of citations: 0 www.academia.edu
SX Feng, JS Li - Scientific Reports, 2022
Number of citations: 0

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